molecular formula C18H18O2 B14501827 [4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl](phenyl)methanone CAS No. 63565-02-6

[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl](phenyl)methanone

Cat. No.: B14501827
CAS No.: 63565-02-6
M. Wt: 266.3 g/mol
InChI Key: QXDDSVZXKOAVJG-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a methylbutenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone typically involves the reaction of 4-hydroxyacetophenone with isoprene under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the hydroxy group on the aromatic ring activates the position for electrophilic substitution by the isoprene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic and aliphatic components can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propanoic acid: Similar structure but with an additional carboxylic acid group.

    4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    (E)-4-Hydroxy-3-methylbut-2-enyl phosphate: Similar structure but with a phosphate group.

Uniqueness

The uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and ketone groups allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

63565-02-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-phenylmethanone

InChI

InChI=1S/C18H18O2/c1-13(2)8-9-15-12-16(10-11-17(15)19)18(20)14-6-4-3-5-7-14/h3-8,10-12,19H,9H2,1-2H3

InChI Key

QXDDSVZXKOAVJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O)C

Origin of Product

United States

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